4-(3-Chloropropyl)oxane-4-carbonitrile

Descripción general

Descripción

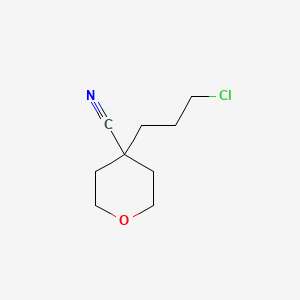

“4-(3-Chloropropyl)oxane-4-carbonitrile” is a chemical compound with the molecular formula C9H14ClNO and a molecular weight of 187.67 .

Synthesis Analysis

The synthesis of “this compound” involves a stirred solution of 1 M LiHMDS in THF at -78° C. A solution of the intermediate compound is added dropwise over 10 minutes. After 40 min, 1-chloro-3-iodopropane is added at once, stirred at -78° C. for 1 h and 4 h room temperature . The reaction mixture is then diluted with ether, washed with water and brine, dried (Na2SO4), filtered and concentrated to give a yellow oil which is purified by flash column chromatography using 10-30% EtOAc/Hexanes to afford the product as a colorless liquid .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H14ClNO .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of the intermediate compound with 1-chloro-3-iodopropane in the presence of 1 M LiHMDS in THF at -78° C .Physical And Chemical Properties Analysis

The physical form of “this compound” is a liquid. It has a molecular weight of 187.67 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación

Spectroscopic and Structural Analysis

Spectroscopic techniques such as FT-IR, NMR (1H and 13C), and UV-Vis, along with DFT calculations, have been extensively applied to understand the structural parameters of various nitrile derivatives. These methods provide detailed insights into molecular structure, electronic interactions, and optical properties, contributing to potential applications in biological and corrosion inhibition contexts. For example, studies on derivatives like 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (CPC) highlight the utility of these analytical techniques in correlating experimental findings with theoretical predictions, thereby assisting in the interpretation of biological potentials and corrosion inhibition capabilities of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Optoelectronic and Nonlinear Properties

Investigations into the optoelectronic and nonlinear properties of hydroquinoline derivatives, including those similar in structure to 4-(3-Chloropropyl)oxane-4-carbonitrile, have revealed their potential as multifunctional materials. These studies encompass analyses of frontier molecular orbitals (FMOs), density of states (DOS), and molecular electrostatic potentials (MEP), indicating efficient charge transport and promising applications in organic electronics. Such research points to the significance of structural and electronic characterizations in developing materials for optoelectronic applications (Irfan et al., 2020).

Photovoltaic Applications

The synthesis and application of quinoline derivatives, including compounds structurally related to this compound, have been explored for their photovoltaic properties. These compounds have shown potential in organic-inorganic photodiode fabrication, demonstrating rectification behavior and photovoltaic properties under both dark and illuminated conditions. Such research underscores the role of specific substituents in enhancing the diode parameters, indicating a path forward for the development of efficient photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Safety and Hazards

The safety information for “4-(3-Chloropropyl)oxane-4-carbonitrile” includes several hazard statements such as H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

4-(3-chloropropyl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO/c10-5-1-2-9(8-11)3-6-12-7-4-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEPGZHUGOSPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CCCCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466564.png)

![1-[(1,4-Diazepan-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1466566.png)

![1-{[(4-Fluorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466567.png)

![1-{[Cyclohexyl(methyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466569.png)

![1-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466570.png)

![1-[(Ethylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466571.png)

![1-{[Benzyl(methyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466572.png)

![1-[(2-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466573.png)

![1-{[(4-Fluorophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466575.png)

![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466576.png)

![1-{[(2-Hydroxyethyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466577.png)

![4-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}phenol](/img/structure/B1466578.png)

![1-[(Benzylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466580.png)